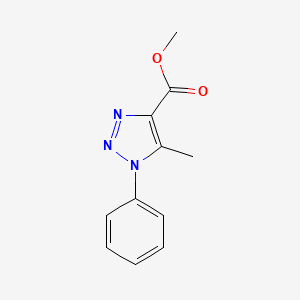

methyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate is a chemical compound with potential applications in various scientific fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Methyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate is a key intermediate in the synthesis of various drugs, with methods using phenyl acetylene and sodium azide being particularly notable for their high stereoselectivity and good overall yield (Liu et al., 2015).

- The compound exhibits interesting properties in the formation of metal complexes, particularly with Cd(II) and Zn(II), and shows significant fluorescence emission, suggesting potential applications in luminescence studies (Zhao et al., 2014).

Pharmacological Applications

- Derivatives of this compound have shown promising results in antimicrobial activities, indicating their potential as antimicrobial agents (Bhat et al., 2016).

- Certain N-amino-1,2,3-triazole derivatives of this compound have exhibited significant antiviral effects against Cantagalo virus replication, highlighting its potential in antiviral drug development (Jordão et al., 2009).

Optical and Sensing Applications

- This compound has been utilized in the synthesis of novel rhodamine B derivatives, which showed a significant increase in fluorescence in the presence of Hg2+ ions, suggesting its use in developing sensitive probes for mercury ion detection (He et al., 2020).

Structural and Spectral Analysis

- Detailed structural and spectral analyses of derivatives of this compound have been conducted, providing insights into their chemical properties and potential applications in various fields, such as materials science (Dzygiel et al., 2004).

Mecanismo De Acción

Target of Action

Related triazole compounds have been shown to exhibit neuroprotective and anti-neuroinflammatory properties .

Mode of Action

It’s worth noting that triazole compounds have been shown to interact with various proteins, such as β-tubulin , and active residues of ATF4 and NF-kB proteins .

Biochemical Pathways

Related triazole compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Related triazole compounds have been shown to exhibit promising neuroprotective and anti-inflammatory properties .

Action Environment

One study suggests that triazole compounds can interact favorably with their environment without requiring an inert atmosphere or anhydrous conditions .

Propiedades

IUPAC Name |

methyl 5-methyl-1-phenyltriazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-8-10(11(15)16-2)12-13-14(8)9-6-4-3-5-7-9/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTUGQMZNCJTVJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[3-(3-methylphenyl)-6-oxopyridazin-1(6H)-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2584346.png)

![5-(2,4-dimethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2584352.png)

![3-[(3,4-dimethylphenyl)carbonyl]-6-methoxyquinolin-4(1H)-one](/img/structure/B2584356.png)

![2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2584360.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-nitrobenzamide](/img/structure/B2584362.png)

![(2Z)-3-[N-(4-acetylphenyl)carbamoyl]but-2-enoic acid](/img/structure/B2584366.png)

![3-(4-fluorophenyl)-6-(methylsulfanyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one](/img/structure/B2584367.png)